5-Hydroxy Pindolol

Pharmacology ADME Receptor Binding

5-Hydroxy Pindolol is a primary, pharmacologically inactive hepatic metabolite of the non-selective beta-blocker pindolol, formed via CYP2D6-mediated hydroxylation at the 5-position of the indole ring. Unlike the parent compound, which acts as a beta-adrenergic receptor antagonist and a 5-HT1A/1B receptor ligand, this metabolite is rapidly conjugated to glucuronide and sulfate forms for renal excretion.

Molecular Formula C₁₄H₂₀N₂O₃
Molecular Weight 264.32
Cat. No. B1160634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy Pindolol
Molecular FormulaC₁₄H₂₀N₂O₃
Molecular Weight264.32
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy Pindolol: A Definitive, Pharmacologically Inactive Metabolite Standard for Beta-Blocker Research and Analytical Reference


5-Hydroxy Pindolol is a primary, pharmacologically inactive hepatic metabolite of the non-selective beta-blocker pindolol, formed via CYP2D6-mediated hydroxylation at the 5-position of the indole ring [1][2]. Unlike the parent compound, which acts as a beta-adrenergic receptor antagonist and a 5-HT1A/1B receptor ligand, this metabolite is rapidly conjugated to glucuronide and sulfate forms for renal excretion [3]. Its principal value lies not in therapeutic application, but as a chemically defined, critical reference standard for ADME studies, analytical method validation, and impurity profiling in pharmaceutical quality control [4].

Why 5-Hydroxy Pindolol Cannot Be Substituted by Pindolol or Other Hydroxy-Metabolites in Analytical and Metabolic Research


Generic substitution is fundamentally invalid for 5-Hydroxy Pindolol because its scientific utility is predicated on its distinct chemical identity as a regiospecific, pharmacologically inactive metabolite. The parent drug, pindolol, is a potent beta-adrenoceptor blocker (Ki ~0.52 nM at β1) and 5-HT1A antagonist (Ki ~15 nM) [1], whereas 5-Hydroxy Pindolol has been explicitly demonstrated to lack pharmacological activity in human plasma and urine, a critical attribute for its use as a negative control or an authentic standard in ADME assays [2]. Furthermore, substitution with the closely related regioisomer, 6-Hydroxy Pindolol, is not acceptable as they are distinct chemical entities formed via separate metabolic pathways, requiring specific chromatographic resolution during bioanalysis [3]. Using pindolol or a non-specific mixture of hydroxylated metabolites would invalidate quantitative mass spectrometry-based assays, introduce cross-reactivity in receptor-binding studies, and fail to meet the strict identity criteria for pharmacopeial impurity testing.

Quantitative Differentiation Guide for 5-Hydroxy Pindolol: Head-to-Head Comparisons with Pindolol and Related Metabolites


Pharmacological Inactivity vs. Pindolol: A Critical Differentiator for ADME Assays and Negative Controls

5-Hydroxy Pindolol is a demonstrably inactive metabolite, a critical point of differentiation from its parent compound, pindolol, a potent non-selective beta-blocker and 5-HT1A antagonist. A clinical pharmacokinetic study in patients using 14C-labeled pindolol explicitly found 'No active metabolite of pindolol in plasma or urine' [1]. This contrasts sharply with pindolol, which has a Ki of 0.52 nM at the Beta-1 adrenergic receptor and 15.0 nM at the 5-HT1A receptor [2]. The absence of pharmacological activity at these targets is a key feature for its application as a negative control.

Pharmacology ADME Receptor Binding Metabolite Safety

Regiospecific Formation and Identification vs. 6-Hydroxy Pindolol: Essential for Chromatographic Method Validation

The specific site of hydroxylation is a non-negotiable structural identifier. A foundational metabolism study in animals separated and structurally characterized nine distinct pindolol metabolites, definitively identifying 5-hydroxy-pindolol glucuronide (metabolite II) and its sulfate (metabolite VI) as distinct entities from 6-hydroxy-pindolol glucuronide (metabolite III) [1]. This structural specificity means they exhibit different chromatographic retention times and mass spectrometry fragmentation patterns, directly impacting method development, HPLC column selection, and quantitative LC-MS/MS validation.

Analytical Chemistry Bioanalysis Metabolite Identification Metabolic Pathway Analysis

Predominant Metabolic Pathway Contribution vs. Other Phase I Routes: Quantifying Its Role in Human Drug Disposition

The hydroxylation pathway leading to 5-Hydroxy Pindolol represents a major route of pindolol clearance in humans. The FDA-approved label and supporting pharmacokinetic literature state that 60% to 65% of an administered pindolol dose is metabolized primarily to hydroxy-metabolites, which are then excreted as glucuronides and ethereal sulfates [1][2]. This is in contrast to the 35-40% of the dose excreted unchanged [1]. This quantitative dominance over other minor metabolic pathways, such as side-chain conjugation or oxidative ring scission, establishes 5-Hydroxy Pindolol conjugates as the principal analytes for drug metabolism and mass balance studies.

Pharmacokinetics Drug Metabolism Mass Balance Excretion

High-Value Research and Industrial Application Scenarios for 5-Hydroxy Pindolol Reference Standards


Accurate CYP2D6 Phenotyping and Drug-Drug Interaction (DDI) Studies

Used as an authentic metabolite standard to quantify pindolol hydroxylation in human liver microsomes or recombinant CYP2D6 systems, enabling precise determination of enzyme kinetics and assessment of perpetrator or victim DDI potential, without the background activity of the parent drug [REFS-1, REFS-2].

Comprehensive Pharmacokinetic Modeling and Mass Balance Studies

Serves as a critical quantitative standard for tracking the major metabolic pathway of pindolol in plasma and urine. Its use is essential for constructing accurate pharmacokinetic models that account for the >60% of an administered dose cleared via hydroxylation, directly addressing regulatory requirements for metabolite characterization [1].

Regulatory-Compliant Impurity Profiling and Quality Control of Pindolol API

Employed as a high-purity reference marker to identify and quantify the 5-hydroxy regioisomeric impurity in pindolol active pharmaceutical ingredient (API) batches. This is critical for meeting pharmacopeial monograph specifications and ICH Q3A/Q3B guidelines for related substances [1].

Development and Validation of Specific Bioanalytical LC-MS/MS Methods

Used to optimize chromatographic separation of the 5-hydroxy metabolite from its 6-hydroxy regioisomer and the parent pindolol. This is a mandatory step for validating a selective, sensitive, and reproducible bioanalytical method for therapeutic drug monitoring or clinical trial sample analysis [2].

Quote Request

Request a Quote for 5-Hydroxy Pindolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.